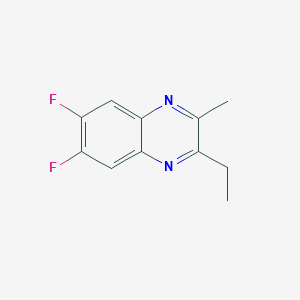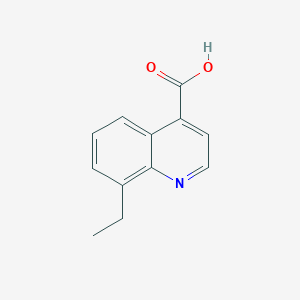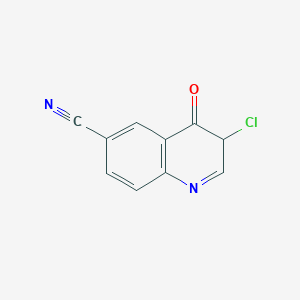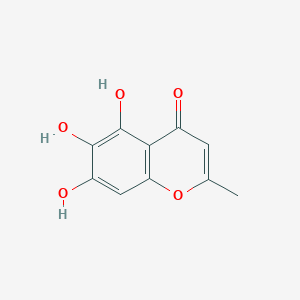
(1-Nitronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the first position and a hydroxymethyl group at the second position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitronaphthalen-2-yl)methanol typically involves the nitration of naphthalene followed by reduction and subsequent functional group transformations. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine. This intermediate can be further reacted with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1-Nitronaphthalen-2-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um ein Carbonsäurederivat zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, was zur Bildung von 2-Aminonaphthalinderivaten führt.
Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn und Salzsäure.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: 2-Naphthensäured Derivate.
Reduktion: 2-Aminonaphthalinderivate.
Substitution: Verschiedene substituierte Naphthalinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(1-Nitronaphthalen-2-yl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Möglicher Einsatz bei der Untersuchung von Enzymwirkungen und Stoffwechselwegen.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivität.
Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und anderen Materialien.
5. Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wird angenommen, dass er über seine funktionellen Gruppen mit verschiedenen molekularen Zielstrukturen interagiert. Die Nitrogruppe kann Redoxreaktionen eingehen, während die Hydroxymethylgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann. Diese Eigenschaften können seine biologische Aktivität und Reaktivität in chemischen Prozessen beeinflussen.
Ähnliche Verbindungen:
1-Nitronaphthalin: Fehlt die Hydroxymethylgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
2-Nitronaphthalin: Die Nitrogruppe ist anders positioniert, was ihre Reaktivität und Anwendung beeinflusst.
1-Naphthol: Enthält eine Hydroxylgruppe anstelle einer Nitrogruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Einzigartigkeit: this compound ist einzigartig durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Hydroxymethylgruppe am Naphthalinring.
Wirkmechanismus
The mechanism of action of (1-Nitronaphthalen-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The nitro group can undergo redox reactions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties may influence its biological activity and reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Nitronaphthalene: The nitro group is positioned differently, affecting its reactivity and applications.
1-Naphthol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness: (1-Nitronaphthalen-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the naphthalene ring
Eigenschaften
IUPAC Name |
(1-nitronaphthalen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQNPAVVXVSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)



![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)

![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)

